molecular formula C22H25NO3 B12598569 N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide CAS No. 644979-32-8

N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide

Cat. No.: B12598569
CAS No.: 644979-32-8
M. Wt: 351.4 g/mol
InChI Key: UITMPJXQOVFMPF-UHFFFAOYSA-N
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Description

N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide is a synthetic chemical compound offered for research and development purposes. This substance is provided as a high-purity material to ensure consistency and reliability in experimental settings. The molecular structure features a benzamide core substituted with methoxy and ethyl groups, further modified with a benzoylcyclopentyl moiety. This specific architecture suggests potential for investigation in various biochemical and pharmacological applications, though its exact mechanism of action and biological targets are not yet fully characterized and require further scientific exploration. Researchers may find it valuable for probing structure-activity relationships, developing novel analytical methods, or as a building block in synthetic chemistry. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's laboratory safety protocols prior to use.

Properties

CAS No.

644979-32-8

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

N-(1-benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide

InChI

InChI=1S/C22H25NO3/c1-3-17-18(12-9-13-19(17)26-2)21(25)23-22(14-7-8-15-22)20(24)16-10-5-4-6-11-16/h4-6,9-13H,3,7-8,14-15H2,1-2H3,(H,23,25)

InChI Key

UITMPJXQOVFMPF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1OC)C(=O)NC2(CCCC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the benzoyl group. One common method involves the reaction of cyclopentanone with benzoyl chloride in the presence of a base to form the benzoylcyclopentyl intermediate. This intermediate is then reacted with 2-ethyl-3-methoxybenzoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoyl group and the methoxybenzamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table summarizes key structural and functional differences between N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide and analogous compounds:

Compound Name Substituents/Modifications Key Properties/Applications Reference(s)
This compound Benzoylcyclopentyl, 2-ethyl, 3-methoxy Hypothesized roles: Receptor binding, catalysis (structural analogy)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl, 3-methyl N,O-bidentate directing group for metal-catalyzed C–H bond functionalization
N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide (1y) 2-hydroxybenzoyl, 3,4,5-trimethoxy Enhanced solubility and bioactivity in SAR studies; 96.9% HPLC purity
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide Piperidinylethyl, 3-iodo, 4-methoxy Sigma receptor ligand for breast cancer imaging (tumor-to-background ratio: 2.04)
N-(Cyclohexanecarbonyl)-2-hydroxybenzamide (1z) Cyclohexanecarbonyl, 2-hydroxy Structural simplicity; used as a comparator in biological assays

Key Comparisons :

Substituent Effects on Bioactivity: The 3-methoxy group in the target compound is shared with N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide, where methoxy enhances sigma receptor binding affinity in cancer imaging . However, the 2-ethyl group in the target compound may reduce solubility compared to smaller substituents (e.g., methyl in or hydroxy in ). Benzoylcyclopentyl vs.

Synthetic Utility :

  • Unlike N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which has an N,O-bidentate directing group for catalysis , the target compound’s benzoylcyclopentyl group may act as a steric shield, directing reactions to specific positions on the aromatic ring.

Pharmacological Potential: While N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide demonstrates clinical utility in oncology imaging , the target compound’s ethyl and benzoylcyclopentyl groups suggest a focus on central nervous system (CNS) targets, where lipophilicity is critical for blood-brain barrier penetration.

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